DO34 analog

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

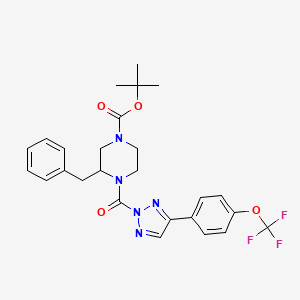

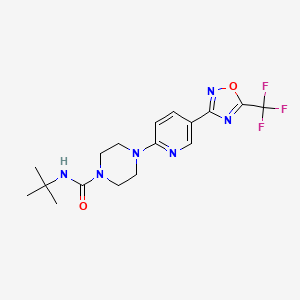

DO34 analog is a compound with intriguing pharmacological properties. It serves as a triazole DAGL (α) inhibitor . The compound was extracted from patent WO2017096315 A1 , specifically identified as compound 100 . As a DAGL inhibitor, it plays a crucial role in modulating the endocannabinoid system.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Cardioprotective Effects of miR-34a Silencing

miR-34a, upregulated by exposure to anthracyclines, contributes to cardiac damage. A study explored the cardioprotective properties of Ant34a, a specific antimiR-34a, in a model of doxorubicin-induced cardiotoxicity. Systemic administration of Ant34a silenced miR-34a expression in the myocardium, mitigating doxorubicin-induced cardiac dysfunction. It triggered the upregulation of prosurvival targets of miR-34a, such as Bcl-2 and SIRT1, reducing myocardial apoptosis, senescence, fibrosis, and inflammation, suggesting the potential clinical relevance of miR-34a therapeutic inhibition in attenuating doxorubicin-induced heart toxicity (Piegari et al., 2020).

Optimizing Genome Editing in CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)

A study aimed to optimize genome editing in CD34+ HSPCs using the CRISPR-Cas9 system. Modified synthetic guide RNAs (gRNAs) were delivered to CD34+ HSPCs targeting therapeutically relevant genes. The inclusion of an Alt-R electroporation enhancer (EE) and using excess gRNA over Cas9 protein improved editing efficiency, providing a DNA-free alternative suitable for therapeutic applications. The study also presented an experimental framework for identifying off-target effects, which may facilitate the implementation of genome editing in CD34+ HSPCs for research and therapy (Shapiro et al., 2020).

Hyaluronic Acid-Modified Nanoparticles for Codelivery of miR34a and Doxorubicin

This research developed a chitosan-based nanosystem (CCmDH NPs) for the codelivery of miR34a and doxorubicin to reverse the resistance of breast cancer cells to doxorubicin. The system showed the ability to protect miR34a from degradation and deliver it along with doxorubicin into drug-resistant cells, inhibiting proliferation and promoting apoptosis. The CCmDH NPs significantly reduced tumor growth in vivo, indicating their potential in treating metastatic doxorubicin-resistant breast cancer models (Yang et al., 2021).

Propriétés

IUPAC Name |

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(17-32)15-18-7-5-4-6-8-18)23(35)34-30-16-22(31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,16,20H,13-15,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLTTXIIPQGUKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129201716 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)

![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)

![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)

![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)

![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2471289.png)

![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/no-structure.png)

![2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2471299.png)